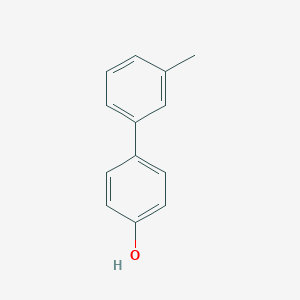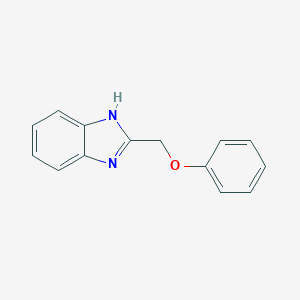
2-(phenoxymethyl)-1H-benzimidazole
概要
説明
2-(Phenoxymethyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their diverse biological activities. These activities include antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic properties. Benzimidazoles are also recognized for their role as inhibitors of various enzymes and biological processes, such as DNA topoisomerases and (H+,K+)-ATPase, which are crucial in cellular functions .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole, often involves nucleophilic addition reactions. An efficient method for synthesizing these compounds involves starting from substituted hydroxyl benzaldehyde and o-phenylenediamine in the presence of a catalyst like Na2S2O5 under microwave irradiation conditions. This method has been optimized to yield a variety of benzimidazoles with phenolic hydroxyl groups in moderate to excellent yields .
Molecular Structure Analysis
The molecular structure of 2-(phenoxymethyl)-1H-benzimidazole has been investigated using various spectroscopic techniques and theoretical calculations. Studies have utilized Gaussian09 software to optimize the molecular structure and calculate vibrational frequencies, HOMO-LUMO analysis, and NBO analysis. These studies provide insights into the charge transfer, stability, and hyper-conjugative interactions within the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole, can participate in various chemical reactions due to their functional groups. For instance, they can form complexes with metal ions such as iron(III) nitrate, where they act as bidentate ligands coordinating through an imine nitrogen atom and phenolate oxygen atom . These reactions are significant for the development of new materials with potential applications in medicine and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(phenoxymethyl)-1H-benzimidazole have been characterized through experimental and theoretical methods. Spectroscopic techniques like FT-IR, FT-Raman, ¹H NMR, and UV-Vis have been employed to determine various properties of the compound. Theoretical calculations have also been used to predict properties such as the molecular electrostatic potential, infrared intensities, Raman activities, and first hyperpolarizability, which are indicative of the compound's potential role in non-linear optics .
科学的研究の応用
Synthesis and Characterization
2-(Phenoxymethyl)-1H-benzimidazole has been synthesized and characterized in various studies. Salahuddin et al. (2017) demonstrated its synthesis and characterized its antimicrobial properties. Similarly, Shaharyar et al. (2016) synthesized derivatives of 2-(phenoxymethyl)-1H-benzimidazole, providing insights into their structural properties and potential applications (Salahuddin et al., 2017) (Shaharyar et al., 2016).
Antimicrobial and Antifungal Properties
Multiple studies have focused on the antimicrobial and antifungal properties of 2-(phenoxymethyl)-1H-benzimidazole derivatives. The work of Salahuddin et al. (2017) and Reddy et al. (2009) highlights its effectiveness against various bacterial and fungal strains, showcasing its potential in developing new antimicrobial agents (Salahuddin et al., 2017) (Reddy et al., 2009).
DNA Topoisomerase Inhibition
Alpan et al. (2007) found that certain 1H-benzimidazole derivatives, including those with 2-(phenoxymethyl) substituents, can act as inhibitors of mammalian type I DNA topoisomerases, which is significant for the study of cancer and genetic disorders (Alpan et al., 2007).
Antitumor and Antioxidant Potential
Studies have also explored the antitumor and antioxidant potential of 2-(phenoxymethyl)-1H-benzimidazole derivatives. Khalifa et al. (2018) and Nile et al. (2013) discussed the synthesis of these derivatives and evaluated their effectiveness in inhibiting tumor growth and exhibiting antioxidant properties (Khalifa et al., 2018) (Nile et al., 2013).
Vasorelaxant Properties
Estrada-Soto et al. (2006) investigated the vasorelaxant properties of 2-(phenoxymethyl)-1H-benzimidazole derivatives, indicating their potential in treating hypertensive diseases (Estrada-Soto et al., 2006).
Antimalarial Activity
Dziwornu et al. (2021) explored the antimalarial properties of benzimidazole derivatives, including those with phenoxymethyl groups, demonstrating their effectiveness against both asexual and sexual stages of malaria parasites (Dziwornu et al., 2021).
Safety and Hazards
The safety data sheet for 2-(phenoxymethyl)-1H-benzimidazolehydrochloride provides information on handling, storage, and disposal of the compound .
Relevant Papers Several papers related to 2-(phenoxymethyl)-1H-benzimidazole and its related compounds have been found . These papers discuss various aspects such as synthesis, characterization, and pharmacological screening of novel benzimidazole derivatives , and synthesis, characterization, and anticorrosive effect of 2-(phenoxy methyl)-5-phenyl-1, 3, 4-oxadiazole .
作用機序
Target of Action
The primary target of 2-(phenoxymethyl)-1H-benzimidazole, also known as Phenoxymethylpenicillin, is the bacterial cell wall . It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are critical for the synthesis and maintenance of the cell wall, as well as for cell division .
Biochemical Pathways
The action of 2-(phenoxymethyl)-1H-benzimidazole primarily affects the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, providing structural strength. By inhibiting its synthesis, the integrity of the cell wall is compromised, leading to the death of the bacteria .
Pharmacokinetics
When administered orally, 2-(phenoxymethyl)-1H-benzimidazole is rapidly but incompletely absorbed . The bioavailability of this compound ranges from 25 to 60% . Approximately 50-80% of the given dose is bound to plasma proteins . About 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite .
Action Environment
The action, efficacy, and stability of 2-(phenoxymethyl)-1H-benzimidazole can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug, potentially reducing its bioavailability . Furthermore, the pH level of the environment can also impact the stability of the drug. As such, it is recommended to take the drug on an empty stomach for optimal absorption .
特性
IUPAC Name |
2-(phenoxymethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKRQREMKIRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985004 | |
| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenoxymethyl)-1H-benzimidazole | |
CAS RN |
6637-29-2 | |
| Record name | 6637-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

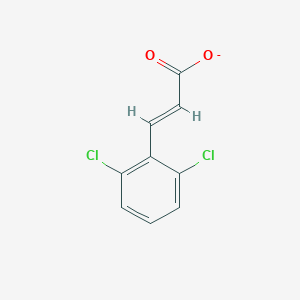
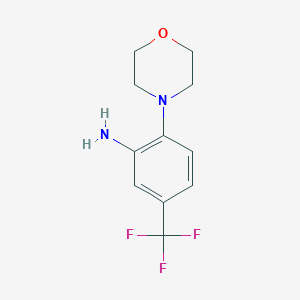
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
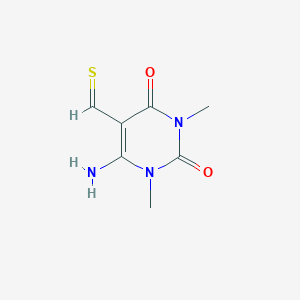
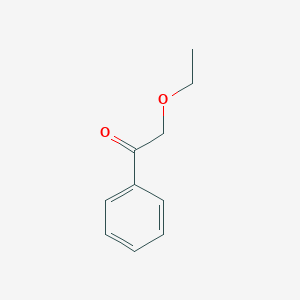
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
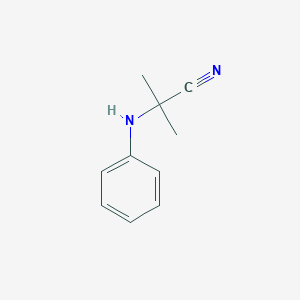
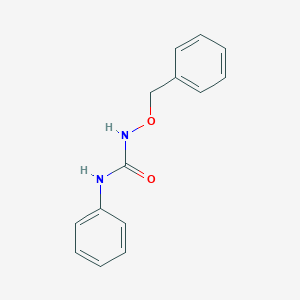
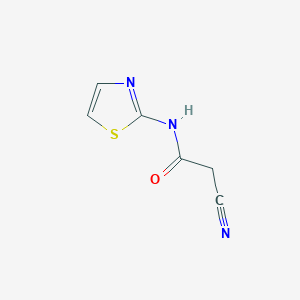
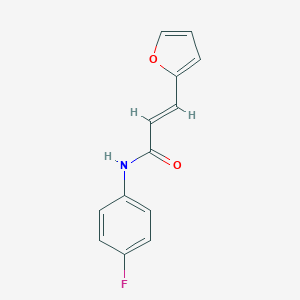
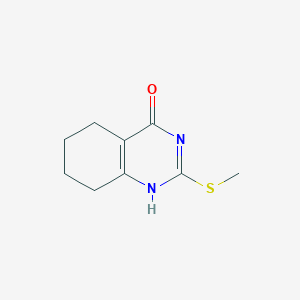
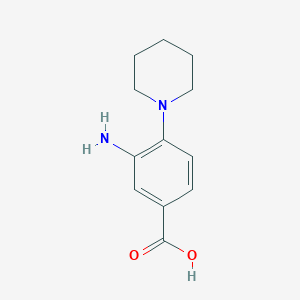
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
